3-Steraoyl-2-arachidonyl-SN-glycerol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

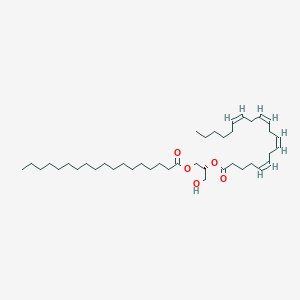

3-Steraoyl-2-arachidonyl-SN-glycerol, also known as this compound, is a useful research compound. Its molecular formula is C41H72O5 and its molecular weight is 645 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biological Significance

Lipid Signaling Pathways

This compound plays a crucial role in lipid signaling, particularly in the activation of protein kinase C (PKC), which is involved in numerous cellular processes such as growth, differentiation, and apoptosis. The presence of arachidonic acid enhances the signaling capabilities of diacylglycerols, making 3-stearoyl-2-arachidonyl-SN-glycerol a valuable tool for studying these pathways .

Case Study: PKC Activation

In a study examining the effects of various diacylglycerols on PKC activation, 3-stearoyl-2-arachidonyl-SN-glycerol showed significant efficacy in stimulating PKC activity in liver-derived cells. This suggests its potential utility in research focused on cell proliferation and cancer biology .

Analytical Applications

Quantitative Analysis

The quantification of 3-stearoyl-2-arachidonyl-SN-glycerol in biological samples has been facilitated by advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS). This allows for sensitive detection and quantification, essential for understanding its physiological roles .

Case Study: Inflammatory Response

A recent investigation utilized transcriptomics and metabolomics to explore the relationship between chronic cadmium exposure and inflammatory responses in mice. The study found that levels of 3-stearoyl-2-arachidonyl-SN-glycerol were significantly correlated with inflammatory markers, highlighting its role as a biomarker for inflammation .

Therapeutic Potential

Anti-inflammatory Effects

Research indicates that 3-stearoyl-2-arachidonyl-SN-glycerol may possess anti-inflammatory properties, making it a candidate for therapeutic applications in conditions characterized by excessive inflammation. Its modulation of lipid signaling pathways could be leveraged to develop new anti-inflammatory drugs.

Case Study: Liver Damage Model

In models of liver damage induced by environmental toxins, administration of 3-stearoyl-2-arachidonyl-SN-glycerol was shown to mitigate inflammatory responses and promote cell survival. This positions the compound as a potential therapeutic agent for liver-related diseases .

Summary Table of Applications

Propiedades

Fórmula molecular |

C41H72O5 |

|---|---|

Peso molecular |

645 g/mol |

Nombre IUPAC |

[(2R)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m1/s1 |

Clave InChI |

NSXLMTYRMFVYNT-GSEBOFAUSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Sinónimos |

1-stearoyl-2-arachidonoyl-sn-glycerol 1-stearoyl-2-arachidonoylglycerol |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.